N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted with a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl group and a 4-methoxyphenylsulfonyl moiety.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-6-16(21)17(22)19-18-14-4-2-5-15(14)20-26-18/h7-10,16H,2-6,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNIGHHKVXGNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C4CCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps. One common approach is the organocatalytic regio-, diastereo-, and enantioselective γ-addition of isoxazol-5(4H)-ones to β,γ-alkynyl-α-imino esters . This method employs chiral phosphoric acid as a catalyst to achieve high regio- and stereoselectivities .
Industrial Production Methods
the use of synthetic enzymes (synzymes) as catalysts in multicomponent reactions has been explored for the synthesis of similar isoxazol-5(4H)-one derivatives . This approach allows for the efficient and sustainable production of the compound with minimal loss of catalytic activity over multiple cycles .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
The European patent application (2024) describes pyrrolidine carboxamide derivatives with distinct substituents:
- Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
- Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Key Differences :
- Substituent Chemistry : The target compound uses a 4-methoxyphenylsulfonyl group, whereas Examples 30–31 incorporate benzamido, hydroxy, and thiazole moieties. The sulfonamide in the target compound may enhance solubility compared to the bulky hydrophobic groups in the patent examples .
- Heterocyclic Rings : The cyclopentaisoxazole in the target compound contrasts with the thiazole and isoindolinyl groups in Examples 30–31. Thiazole rings (as in Example 30) are often associated with kinase inhibition, whereas isoxazoles may modulate metabolic stability .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Example 30 (Patent) | Example 31 (Patent) |
|---|---|---|---|
| Core Structure | Pyrrolidine-2-carboxamide | Pyrrolidine-2-carboxamide | Pyrrolidine-2-carboxamide |
| Key Substituent 1 | 4-Methoxyphenylsulfonyl | Benzamido + 4-methylthiazol-5-yl | Oxoisoindolinyl + 4-methylthiazol-5-yl |
| Key Substituent 2 | Cyclopentaisoxazol-3-yl | Hydroxy | Hydroxy |
| Potential Bioactivity | Protease/kinase inhibition (inferred) | Kinase inhibition (thiazole-mediated) | Protein-protein interaction modulation |
Comparison with Tetrahydroimidazopyridine Derivatives ()
- Heterocyclic Core: The tetrahydroimidazopyridine in is a fused bicyclic system, contrasting with the monocyclic cyclopentaisoxazole. Fused systems often exhibit enhanced ring strain and altered pharmacokinetics .
Research Findings and Implications
- Synthetic Complexity : The target compound’s cyclopentaisoxazole ring likely requires multi-step synthesis, similar to the tetrahydroimidazopyridine derivative in , which involved a one-pot two-step reaction .
- Pharmacological Predictions : The sulfonamide group may improve blood-brain barrier penetration compared to the hydroxy and thiazole groups in the patent examples, though this requires experimental validation .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 348.42 g/mol. Its structure features a cyclopenta[c]isoxazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.42 g/mol |
| CAS Number | 942003-94-3 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial effects. For instance, derivatives with sulfonamide functionalities have been reported to show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
This compound also demonstrates enzyme inhibitory properties. It has been associated with the inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer’s disease and urinary tract infections, respectively. The IC50 values for some related compounds were found to be significantly lower than those of standard inhibitors .
3. Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Protein Binding : The compound can engage in π-π stacking interactions and hydrogen bonding with proteins, leading to modulation of their activity.
- Enzyme Interaction : By binding to active sites of enzymes like AChE and urease, it inhibits their function, which is crucial for its antibacterial and neuroprotective effects.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening : A study evaluated various sulfonamide derivatives for antibacterial activity against multiple strains. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
- Cancer Cell Lines : Research involving similar heterocyclic compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide, and what experimental parameters are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine core, cyclization to form the bicyclic isoxazole moiety, and coupling reactions. Key steps require controlled conditions (e.g., anhydrous solvents like DMF or methanol, inert atmosphere). Monitoring via thin-layer chromatography (TLC) is essential to track intermediate formation and purity . Yield optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation).
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Structural validation combines:
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., methoxy group at δ 3.8 ppm, isoxazole protons at δ 6.2–6.5 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (CHNOS, MW 391.4) .
- X-ray crystallography : For absolute stereochemistry and bond angle/geometry analysis, particularly for the fused cyclopenta-isoxazole system .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays : Target-specific protocols (e.g., fluorescence polarization for kinase inhibition) to assess binding affinity.
- Cellular viability assays : Use of MTT or resazurin in relevant cell lines (e.g., cancer or microbial models) to determine IC values.
- Molecular docking : Preliminary in silico studies to predict interactions with biological targets (e.g., sulfonyl group’s role in binding ATP pockets) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved, particularly when comparing in vitro and in vivo results?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Strategies include:
- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models).
- Metabolite identification : LC-MS/MS to detect degradation products.
- Structural analogs : Synthesize derivatives with modified sulfonyl or methoxy groups to enhance metabolic resistance .
Q. What advanced techniques are required to analyze the compound’s conformational dynamics in solution?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : To study spatial proximity of protons (e.g., pyrrolidine ring puckering).
- Molecular dynamics (MD) simulations : Solvent-dependent simulations (e.g., in water/DMSO) to predict dominant conformers and flexibility of the bicyclic isoxazole .
Q. How can researchers design experiments to elucidate the role of the 4-methoxyphenylsulfonyl group in target selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with halogens or alkyl groups).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to compare affinity across analogs.
- Cryo-EM or X-ray co-crystallization : Visualize direct interactions between the sulfonyl group and target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
